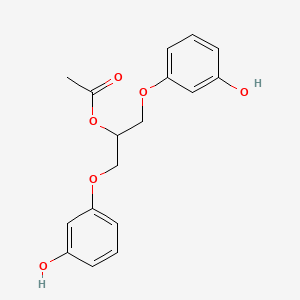
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a propane backbone, with an acetate group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate typically involves the reaction of 3-hydroxyphenol with epichlorohydrin to form 1,3-bis(3-hydroxyphenoxy)propan-2-ol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins with enhanced properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2-hydroxyphenoxy)propan-2-yl acetate
- 1,3-Bis(4-hydroxyphenoxy)propan-2-yl acetate
- 1,3-Bis(3-methoxyphenoxy)propan-2-yl acetate
Uniqueness
1,3-Bis(3-hydroxyphenoxy)propan-2-yl acetate is unique due to the position of the hydroxy groups on the phenoxy rings, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers.
Eigenschaften
CAS-Nummer |
57160-75-5 |
|---|---|
Molekularformel |
C17H18O6 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
1,3-bis(3-hydroxyphenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C17H18O6/c1-12(18)23-17(10-21-15-6-2-4-13(19)8-15)11-22-16-7-3-5-14(20)9-16/h2-9,17,19-20H,10-11H2,1H3 |
InChI-Schlüssel |
LNFQPTVGRAMALX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(COC1=CC=CC(=C1)O)COC2=CC=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


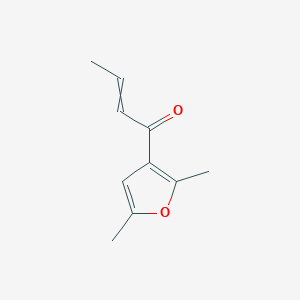
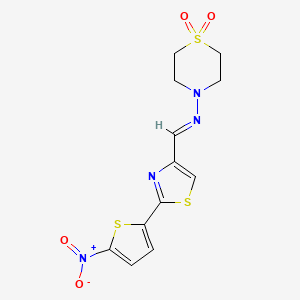
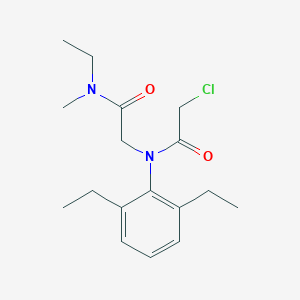
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

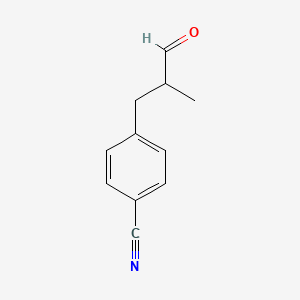
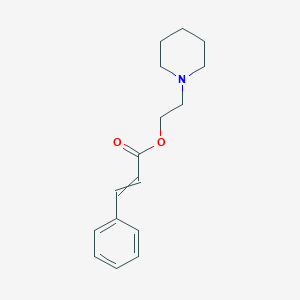
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
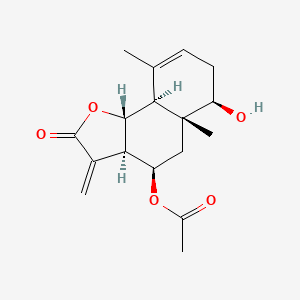




![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
